molecular formula C28H29N5O6S B2362160 N-(1,3-benzodioxol-5-ylmethyl)-3-[3-oxo-5-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}thio)-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl]propanamide CAS No. 1219183-99-9

N-(1,3-benzodioxol-5-ylmethyl)-3-[3-oxo-5-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}thio)-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl]propanamide

Cat. No.: B2362160
CAS No.: 1219183-99-9
M. Wt: 563.63
InChI Key: NNBNGUBQKWNUDZ-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-3-[3-oxo-5-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}thio)-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl]propanamide is a useful research compound. Its molecular formula is C28H29N5O6S and its molecular weight is 563.63. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Properties

  • Development of Analog Compounds

    The synthesis of analog compounds to N-(1,3-benzodioxol-5-ylmethyl)-3-[3-oxo-5-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}thio)-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl]propanamide has been explored, aiming to investigate their biological properties. For instance, the synthesis of 3-phenyl-and 3-phenethyl-5-methyl-5-ethyl-4-oxo-3,4,5,6-tetrahydrobenzo[h]quinazolines and their effects on brain monoamine oxidase activity were studied, showing inhibition of 5-HT deamination and moderate antitumor effects in mouse tumor models (Markosyan et al., 2008).

  • Targeted Anticancer Applications

    A specific derivative known as BGC 945 (ONX 0801) has been developed as a novel antifolate drug. It targets thymidylate synthase and utilizes α-folate receptor-mediated targeting of tumor cells, indicating potential for efficacy with lower toxicity in cancer treatment (Tochowicz et al., 2013).

Biological Activity and Antitumor Potential

  • Antitumor Activity

    Several studies have focused on the antitumor properties of related compounds. For example, synthesis and biological activity studies of novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides revealed in vitro anticancer activity and selectivity for specific cancer cell lines (Berest et al., 2011).

  • Molecular Docking and Anticancer Effects

    Further research includes the synthesis and molecular docking studies of 3-methyl-2-(((1-methyl-1H-benzo[d]imidazol-2-yl) thio) methyl) quinazolin-4(3H)-one, highlighting its potential as a chemotherapeutic agent (Laxminarayana et al., 2021).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-[3-oxo-5-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N5O6S/c34-24(29-13-17-7-9-22-23(12-17)39-16-38-22)10-8-21-27(36)33-26(31-21)19-5-1-2-6-20(19)32-28(33)40-15-25(35)30-14-18-4-3-11-37-18/h1-2,5-7,9,12,18,21H,3-4,8,10-11,13-16H2,(H,29,34)(H,30,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNBNGUBQKWNUDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCC5=CC6=C(C=C5)OCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N5O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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